molecular formula C15H25N3O B5734316 2-cyano-N'-cyclododecylideneacetohydrazide

2-cyano-N'-cyclododecylideneacetohydrazide

Cat. No.: B5734316
M. Wt: 263.38 g/mol
InChI Key: WHVBRTLFSDWUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N’-cyclododecylideneacetohydrazide is a chemical compound with the molecular formula C₁₅H₂₅N₃O It is a derivative of cyanoacetohydrazide, featuring a cyclododecylidene group attached to the hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-cyclododecylideneacetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and cyclododecanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

  • Dissolve cyanoacetohydrazide in ethanol.
  • Add cyclododecanone to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Purify the product by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of 2-cyano-N’-cyclododecylideneacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N’-cyclododecylideneacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Cyano-N’-cyclododecylideneacetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N’-cyclododecylideneacetohydrazide involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the hydrazide moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and exert various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N’-cyclohexylideneacetohydrazide
  • 2-Cyano-N’-cyclooctylideneacetohydrazide
  • 2-Cyano-N’-cyclodecylideneacetohydrazide

Uniqueness

2-Cyano-N’-cyclododecylideneacetohydrazide is unique due to its larger cyclododecylidene group, which can influence its chemical reactivity and biological activity. The size and flexibility of the cyclododecylidene group can affect the compound’s ability to interact with molecular targets and participate in various chemical reactions.

Properties

IUPAC Name

2-cyano-N-(cyclododecylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c16-13-12-15(19)18-17-14-10-8-6-4-2-1-3-5-7-9-11-14/h1-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVBRTLFSDWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NNC(=O)CC#N)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.